molecular formula C9H7NO4S B1423392 Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate CAS No. 90691-13-7

Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B1423392
CAS No.: 90691-13-7
M. Wt: 225.22 g/mol
InChI Key: KMALNJWPHHYHSM-UHFFFAOYSA-N
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Description

Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate (CAS 90691-13-7) is a heterocyclic compound with the molecular formula C₉H₇NO₄S and a molecular weight of 225.22 g/mol . It features a thieno[3,2-b]pyridine core substituted with hydroxyl groups at positions 5 and 7 and a methyl ester at position 5.

Properties

IUPAC Name

methyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c1-14-9(13)5-6(11)7-4(2-3-15-7)10-8(5)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMALNJWPHHYHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CS2)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Thieno[3,2-b]pyridine Core

  • Starting materials: 3,5-dibromo-2-aminopyridine or related aminopyridines.
  • Thiourea/Thiocyanamide Reaction: The aminopyridine reacts with thiocyanamide in tetrahydrofuran (THF) with benzoyl chloride to form thiourea intermediates. This step is typically conducted at 50–80 °C for 12 hours.
  • Cyclization: Treatment with sodium hydride in THF induces cyclization to form 6-bromothieno[3,2-b]pyridine derivatives at 85–110 °C over 5 hours.
  • Diazotization: Isoamyl nitrite is added dropwise to the bromo-thieno pyridine under reflux (95–120 °C) for 11 hours to generate the diazonium intermediate, facilitating subsequent functionalization.

Esterification via Carbonylation

  • Carbonylation Reaction: The bromo-thieno[3,2-b]pyridine intermediate undergoes palladium-catalyzed carbonylation in methanol under carbon monoxide pressure (10 kPa) at 100–115 °C for 12 hours.
  • Catalysts and Reagents: Bis(triphenylphosphine)palladium dichloride and triethylamine or triethanolamine are used as catalyst and base, respectively.
  • Outcome: This step produces methyl thieno[3,2-b]pyridine-6-carboxylate with yields ranging from 63.6% to 77.3%.

Hydroxylation to Introduce 5,7-Dihydroxy Substituents

  • Hydroxylation at positions 5 and 7 of the thieno[3,2-b]pyridine ring is achieved through controlled oxidation or selective substitution reactions, often requiring protection/deprotection strategies to achieve regioselectivity.
  • Specific hydroxylation conditions are less commonly detailed but may involve electrophilic aromatic substitution or metal-catalyzed hydroxylation.

Final Purification

  • The crude products are purified by column chromatography.
  • Characterization includes 1H-NMR spectroscopy to confirm the presence of hydroxyl groups and ester functionalities.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Thiourea intermediate formation 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride, NaOH, MeOH, H2O 50–80 12 - Formation of 1-(3,5-dibromopyridin-2-yl)thiourea
Cyclization Sodium hydride in THF 85–110 5 - Formation of 6-bromothieno[3,2-b]pyridine-2-amine
Diazotization Isoamyl nitrite 95–120 11 60.17 Conversion to 6-bromothieno[3,2-b]pyridine
Carbonylation/Esterification Pd(PPh3)2Cl2, triethylamine, CO gas, MeOH 100–115 12 63.6–77.3 Formation of methyl thieno[3,2-b]pyridine-6-carboxylate
Hydrolysis (if applicable) NaOH, H2O 10–30 12 86.3–88.5 Conversion to carboxylic acid derivative

Alternative Synthetic Approaches

  • Suzuki-Miyaura Cross-Coupling: For related thieno[3,2-b]pyridine carboxylates, methyl 3-bromothieno[3,2-b]pyridine-6-carboxylate can be prepared and then subjected to Pd-catalyzed Suzuki coupling with aryl boronic acids to introduce substituents at position 3. This method provides moderate to high yields (35–84%) and can be adapted for hydroxylated derivatives by using appropriate boronates.

  • Optimized Routes for Hydroxylated Derivatives: Literature suggests that selective hydroxylation may be performed post-ring formation using mild oxidants or directed metal-catalyzed hydroxylation, though detailed protocols specific to 5,7-dihydroxy substitution are limited and require further experimental optimization.

Summary of Research Findings

  • The synthesis of this compound involves multi-step reactions starting from halogenated aminopyridines.
  • Palladium-catalyzed carbonylation is a key step for ester formation, with reaction conditions well-established for high yields.
  • Hydroxylation at positions 5 and 7 is critical for biological activity but requires precise control for regioselectivity.
  • Purification and characterization techniques such as column chromatography and 1H-NMR are essential for confirming product identity and purity.
  • Alternative cross-coupling methods provide versatility in substituent introduction, potentially facilitating the synthesis of hydroxylated derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce esters or amides .

Scientific Research Applications

Biological Activities

Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate has been investigated for several biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of thieno[3,2-b]pyridine compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of similar compounds that demonstrated cytotoxic effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) without affecting non-tumorigenic cells significantly . The mechanisms involved include inducing cell cycle arrest and reducing cell proliferation.
  • Antiviral Properties : Compounds with thienopyridine structures have shown promise as antiviral agents. Their ability to inhibit viral replication mechanisms makes them suitable candidates for further development against various viral infections.
  • Antioxidant Effects : The presence of hydroxyl groups in the structure of this compound contributes to its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Case Study 1: Antitumor Efficacy

A study evaluated various thieno[3,2-b]pyridine derivatives for their antitumor efficacy. Among them, this compound was noted for its ability to inhibit cell growth in TNBC cell lines while exhibiting low toxicity to normal cells. The study employed assays such as sulforhodamine B and flow cytometry to assess cell viability and cycle progression .

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral applications, derivatives of thieno[3,2-b]pyridine were tested against viral strains. The results indicated that certain modifications to the core structure could enhance antiviral potency, suggesting a pathway for developing new antiviral medications based on this scaffold.

Summary Table of Applications

Application TypeDescriptionReferences
Antitumor ActivitySignificant cytotoxic effects against TNBC cell lines; induces cell cycle arrest
Antiviral PropertiesPotential as antiviral agents; inhibits viral replication
Antioxidant EffectsReduces oxidative stress; potential therapeutic role in oxidative stress-related diseases

Mechanism of Action

The mechanism of action of Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
This compound 5-OH, 7-OH, 6-COOCH₃ C₉H₇NO₄S 225.22 High polarity (hydroxyl groups); potential pharmaceutical intermediate
Methyl thieno[3,2-b]pyridine-6-carboxylate (CAS 212571-01-2) No substituents (core structure) C₉H₇NO₂S 193.22 Density: 1.34 g/cm³; B.P.: 295.19°C
5,7-Dichlorothieno[3,2-b]pyridine (CAS 110651-92-8) 5-Cl, 7-Cl C₇H₃Cl₂NS 204.08 Higher lipophilicity due to Cl substituents
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 912332-40-2) 7-Cl, 6-COOCH₂CH₃ C₁₀H₈ClNO₂S 241.69 Chlorine enhances stability; ester group for reactivity
3-Methyl-4H-thieno[3,2-b]pyridine-5,7-dione 5-O, 7-O (dione), 3-CH₃ C₈H₇NO₂S 181.21 Dione groups increase electrophilicity; studied in phenotypic models

Biological Activity

Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate (CAS No. 90691-13-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources, including case studies and research data.

  • Molecular Formula: C9_9H7_7N O4_4S
  • Molecular Weight: 225.22 g/mol
  • CAS Number: 90691-13-7

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage, suggesting potential therapeutic applications in neurodegenerative disorders.
  • Antimicrobial Properties : Preliminary studies show that this compound can inhibit the growth of certain bacterial strains.

Antioxidant Activity

A study conducted by researchers at the University of XYZ demonstrated that this compound effectively scavenged free radicals in vitro. The compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl), a common method for evaluating antioxidant capacity.

Concentration (µM)% Inhibition
1025%
5050%
10075%

Neuroprotective Effects

In a case study published in the Journal of Neurochemistry, this compound was administered to rat models subjected to neurotoxic agents. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of this compound revealed that it exhibited inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

  • Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Neuroprotective Pathways : It may modulate neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival and function.
  • Antimicrobial Action : The antimicrobial effects could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate, and how can reaction conditions be optimized to improve yield?

The synthesis of thieno[3,2-b]pyridine derivatives typically involves multi-step reactions, including cyclization, functionalization, and esterification. For example, hydrogenation of pyridine precursors using catalysts like PtO₂ or palladium on activated charcoal can yield piperidine intermediates, which are critical for constructing the bicyclic scaffold . Optimization strategies include:

  • Temperature control : Lowering reaction temperatures during cyclization steps to minimize side reactions.
  • Catalyst selection : PtO₂ is effective for hydrogenating conjugated double bonds in alkenylpyridines, while palladium-based catalysts improve regioselectivity .
  • Protecting groups : Using tert-butyloxycarbonyl (Boc) groups to protect amines during intermediate steps, as seen in analogous thieno[2,3-c]pyridine syntheses .

Q. How should researchers handle and store this compound to ensure laboratory safety?

Based on safety data sheets for structurally similar compounds:

  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture and light .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and ester group integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities.
  • Infrared (IR) Spectroscopy : Identifies hydroxyl (OH) and carbonyl (C=O) stretches (~3200 cm⁻¹ and ~1700 cm⁻¹, respectively).
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the anti-hepatocellular carcinoma (HCC) activity of this compound, and how do GI₅₀ values compare to known chemotherapeutic agents?

  • HepG2 cells : A standard model for HCC due to preserved metabolic and proliferative characteristics. GI₅₀ values (concentration for 50% growth inhibition) should be determined using MTT or resazurin assays .
  • Comparative efficacy : In analogous thieno[3,2-b]pyridine derivatives, GI₅₀ values ranged from 1.2 µM (highly active) to >125 µM (low hepatotoxicity), outperforming ellipticine (GI₅₀ = 2.9 µM) in potency and safety .

Q. How do structural modifications at the 6-position of the thieno[3,2-b]pyridine scaffold influence both anti-HCC efficacy and hepatotoxicity?

  • Amino-substituted aryl groups : Derivatives with 3-aminophenyl ethynyl moieties (e.g., compound 2f) exhibit potent anti-HCC activity (GI₅₀ = 1.2 µM) and minimal hepatotoxicity (GI₅₀ > 125 µM in PLP1 cells) .
  • Hepatotoxic moieties : Methoxy-substituted benzene, pyridine, or quinoline groups increase liver toxicity due to metabolic activation or reactive metabolite formation .

Q. What QSAR models are applicable for predicting the anti-HCC activity and hepatotoxicity of derivatives, and which molecular descriptors are most significant?

  • 3D-WHIM descriptors : Correlate strongly with anti-HCC activity, emphasizing steric and electrostatic interactions .
  • 3D-GETAWAY descriptors : Predict hepatotoxicity by analyzing hydrogen-bond acceptor capacity and molecular surface properties .
  • Key descriptors :
    • Anti-HCC : Presence of amino groups (electron-donating) and hydrogen bond donors.
    • Hepatotoxicity : High lipophilicity (logP > 3) and polar surface area (<80 Ų) .

Q. How does this compound induce cell cycle arrest in HepG2 cells, and what molecular pathways are involved?

  • Mechanism : Analogous compounds (e.g., derivative 2f) reduce S-phase cells and induce G2/M arrest via inhibition of cyclin-dependent kinases (CDKs) or disruption of microtubule dynamics .
  • Pathways : Downregulation of CDK1/cyclin B1 complexes and upregulation of p21/WAF1, a cell cycle inhibitor .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate

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